

An In-depth Technical Guide to Octanoyl Chloride: Properties and Experimental Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoyl chloride (CH₃(CH₂)₆COCl), also known as capryloyl chloride, is a key chemical intermediate in organic synthesis.[1] As an acyl chloride derived from octanoic acid, its high reactivity makes it a versatile reagent for introducing an eight-carbon acyl group into various molecules.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of octanoyl chloride, along with detailed experimental protocols for its synthesis and common reactions.

Physical and Chemical Properties

Octanoyl chloride is a colorless to light yellow liquid with a pungent odor.[1] It is a combustible liquid and is sensitive to moisture, reacting vigorously with water.[1][3]

Table 1: Physical Properties of Octanoyl Chloride



Property	Value	Reference
Molecular Formula	C8H15CIO	[1]
Molecular Weight	162.66 g/mol	[1]
Density	0.953 g/cm³ at 25 °C	[4]
Boiling Point	195 °C at 760 mmHg	[4]
Melting Point	-63 °C	[2]
Flash Point	75 °C	[2]
Solubility	Soluble in ether, chloroform, acetone, and toluene.[2][4] Insoluble in water.[4]	
Vapor Pressure	2.5 mmHg at 20 °C	[4]
Vapor Density	5.61	[4]

Table 2: Chemical Properties of Octanoyl Chloride



Property	Description	Reference
Reactivity	Highly reactive, especially towards nucleophiles. Reacts vigorously with water, alcohols, amines, and strong bases.[1]	-
Stability	Stable under normal storage conditions in a tightly sealed container, away from moisture and heat.[2]	
Incompatible Materials	Water, strong oxidizing agents, strong bases, alcohols, and amines.[3]	-
Hazardous Decomposition Products	Upon combustion or reaction with water, it can produce carbon monoxide (CO), carbon dioxide (CO ₂), hydrogen chloride (HCI) gas, and phosgene.[3]	·

Key Reactions and Experimental Protocols

Octanoyl chloride is a valuable reagent in a variety of chemical transformations, most notably in acylation reactions.

Synthesis of Octanoyl Chloride from Octanoic Acid

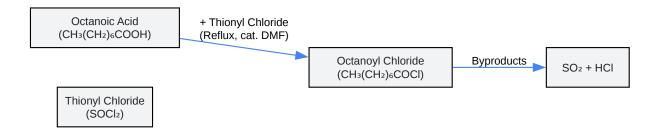
A common method for synthesizing **octanoyl chloride** is the reaction of octanoic acid with thionyl chloride (SOCl₂).[3]

Experimental Protocol:

• In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts), add octanoic acid.



- Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to increase the reaction rate.[3]
- Heat the reaction mixture to reflux (around 76-79 °C) for 1-2 hours, or until the evolution of gas ceases.[3]
- After the reaction is complete, remove the excess thionyl chloride by distillation.
- The resulting crude octanoyl chloride can be purified by fractional distillation under reduced pressure.



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Synthesis of Octanoyl Chloride from Octanoic Acid.

Esterification: Reaction with Alcohols

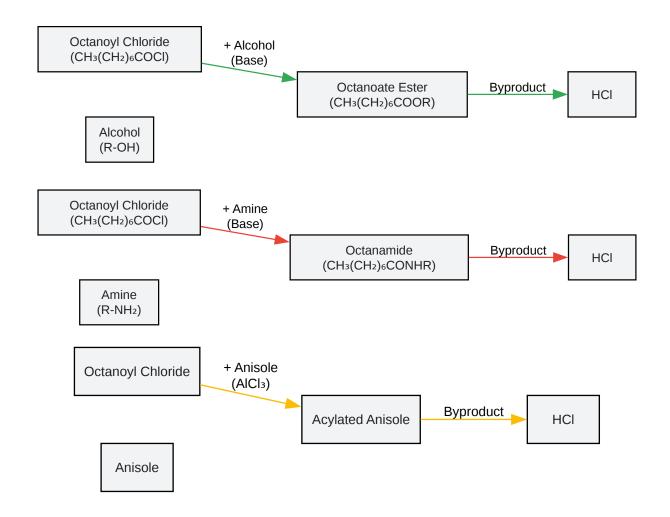
Octanoyl chloride reacts readily with alcohols to form esters. This reaction is a type of nucleophilic acyl substitution.[2]

Experimental Protocol (General Procedure):

- Dissolve the alcohol in a suitable aprotic solvent (e.g., dichloromethane, THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath (0 °C).
- Slowly add **octanoyl chloride** (typically 1.0-1.2 equivalents) to the stirred solution.



- A tertiary amine base, such as triethylamine or pyridine (at least 1 equivalent), is usually added to neutralize the HCl byproduct.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, the reaction is typically quenched with water or a dilute aqueous acid solution.
- The ester product is then extracted with an organic solvent, washed, dried, and purified by chromatography or distillation.



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